molecular formula C7H7ClN2O2 B1360359 4-Chloro-2-methyl-6-nitroaniline CAS No. 62790-50-5

4-Chloro-2-methyl-6-nitroaniline

Cat. No.: B1360359
CAS No.: 62790-50-5
M. Wt: 186.59 g/mol
InChI Key: QDSCDFKGUAONPC-UHFFFAOYSA-N
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Description

4-Chloro-2-methyl-6-nitroaniline is an organic compound with the molecular formula C7H7ClN2O2 It is a derivative of aniline, characterized by the presence of a chloro group, a methyl group, and a nitro group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2-methyl-6-nitroaniline can be synthesized through a multi-step process involving nitration, chlorination, and amination reactions. One common method involves the nitration of 2-methyl aniline to form 2-methyl-4-nitroaniline, followed by chlorination to introduce the chloro group at the 4-position . The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methyl-6-nitroaniline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid.

    Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of the nitro group.

    Substitution: Strong nucleophiles such as sodium methoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Potassium permanganate or chromium trioxide can be used for the oxidation of the methyl group.

Major Products Formed

    Reduction: 4-Chloro-2-methyl-6-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Oxidation: 4-Chloro-2-carboxy-6-nitroaniline.

Scientific Research Applications

4-Chloro-2-methyl-6-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds.

    Medicine: Research into its potential as a precursor for pharmaceutical compounds is ongoing.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-methyl-4-nitroaniline: Similar structure but different positioning of the chloro and nitro groups.

    4-Methyl-2-nitroaniline: Lacks the chloro group.

    4-Chloro-2-nitroaniline: Lacks the methyl group.

Uniqueness

4-Chloro-2-methyl-6-nitroaniline is unique due to the specific combination of chloro, methyl, and nitro groups on the benzene ring. This combination imparts distinct chemical properties, such as reactivity and stability, making it suitable for specific applications in synthesis and research .

Properties

IUPAC Name

4-chloro-2-methyl-6-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)3-6(7(4)9)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDSCDFKGUAONPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70211868
Record name 4-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62790-50-5
Record name 4-Chloro-2-methyl-6-nitroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062790505
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Chloro-2-methyl-6-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70211868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 4-Chloro-2-methyl-6-nitroaniline considered a convenient starting material for the synthesis of 5,8-DiMeIQx?

A1: The research highlights that using this compound offers a more convenient synthetic route to 5,8-DiMeIQx compared to alternative methods [, ]. This enhanced convenience is attributed to the incorporation of 2,1,3-benzoselenadiazole intermediates in the synthetic pathway [, ]. These intermediates likely facilitate specific chemical transformations, leading to a more efficient and streamlined synthesis of the target mutagen.

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